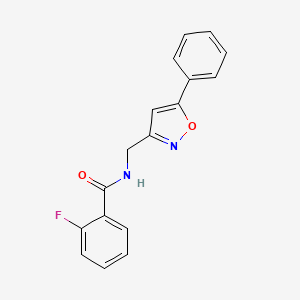

2-fluoro-N-((5-phenylisoxazol-3-yl)methyl)benzamide

Description

Properties

IUPAC Name |

2-fluoro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O2/c18-15-9-5-4-8-14(15)17(21)19-11-13-10-16(22-20-13)12-6-2-1-3-7-12/h1-10H,11H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCZRDWLMLNDQQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-((5-phenylisoxazol-3-yl)methyl)benzamide typically involves multiple steps. One common method starts with the preparation of the 5-phenylisoxazole intermediate, which is then coupled with a fluorobenzamide derivative. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety, with stringent quality control measures to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-((5-phenylisoxazol-3-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-fluoro-N-((5-phenylisoxazol-3-yl)methyl)benzamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-fluoro-N-((5-phenylisoxazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Structural Variations and Molecular Properties

Key structural differences among benzamide derivatives lie in their heterocyclic substituents and fluorine positioning. Below is a comparative analysis:

Impact of Substituents :

- Isoxazole vs. Thiazole/Benzooxazole: The 5-phenylisoxazole group in the target compound may confer distinct electronic and steric properties compared to thiazole () or benzooxazole () analogs.

- Fluorine Positioning : Ortho-fluorine in benzamides (common across analogs) enhances metabolic stability and influences dipole moments, affecting receptor binding .

Anti-Proliferative and Cytotoxic Effects

- Compound 17 (): Exhibits dual HDAC/PARP inhibition, with 4.1-fold lower cytotoxicity in normal MCF-10A cells compared to SAHA (a known HDAC inhibitor). This highlights the therapeutic window advantage of fluorinated benzamides .

Receptor-Targeted Activities

- AR04 () : A tetrahydrofuran cyclic urea benzamide derivative acts as an androgen receptor antagonist, indicating fluorinated benzamides' versatility in targeting nuclear receptors .

- Fallypride Analogs (): Fluorinated benzamides like [¹⁸F]FEPPA are used in PET imaging, underscoring their application in diagnostics .

Key Insights :

Crystallographic and Physicochemical Insights

- Crystal Packing (–11) : The thiazol-2-yl analog forms hydrogen-bonded dimers via N–H⋯N and C–H⋯O interactions, stabilizing the crystal lattice. Such interactions may influence solubility and melting points .

- Dihedral Angles : Planar amide moieties (r.m.s. deviation = 0.048 Å in ) facilitate π-π stacking, critical for protein binding.

Biological Activity

2-Fluoro-N-((5-phenylisoxazol-3-yl)methyl)benzamide is a synthetic organic compound recognized for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the compound's biological activity, including its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a fluorine atom attached to a benzamide structure, along with a phenylisoxazole moiety. Its chemical formula is with a molecular weight of approximately 284.30 g/mol. The presence of the fluorine atom is significant as it can enhance the compound's biological activity by influencing its pharmacokinetic properties.

Target Interactions

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets within cells. These targets include:

- Enzymes: The compound may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular functions.

- Receptors: It could modulate receptor activity, influencing signaling pathways crucial for cell survival and proliferation.

Proposed Mechanisms

- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties by disrupting bacterial cell wall synthesis or inhibiting key metabolic enzymes essential for bacterial growth.

- Anticancer Activity: The compound has shown promise in cancer research, particularly in glioblastoma models. It appears to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression .

Antimicrobial Studies

Research indicates that this compound demonstrates significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species. The minimum inhibitory concentration (MIC) values were evaluated, showing effective inhibition at concentrations as low as 10 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 20 |

Anticancer Studies

In vitro studies on glioblastoma cell lines revealed that the compound reduces cell viability significantly compared to control groups. The IC50 values were determined through MTT assays, indicating potent anticancer effects.

| Cell Line | IC50 (µM) |

|---|---|

| U87MG | 5 |

| A172 | 7 |

| T98G | 6 |

Case Studies

Case Study 1: Anticancer Efficacy in Glioblastoma

In a controlled laboratory setting, researchers administered varying doses of this compound to glioblastoma cell lines. Results indicated that higher concentrations led to increased apoptosis rates, confirmed by flow cytometry analysis. The study concluded that the compound could serve as a potential therapeutic agent for treating glioblastoma due to its ability to induce programmed cell death in tumor cells .

Case Study 2: Antimicrobial Action

A study focused on the antimicrobial properties of the compound was conducted using clinical isolates from patients with bacterial infections. The findings demonstrated that treatment with this compound resulted in significant reductions in bacterial load, suggesting its potential application as an antibiotic agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-fluoro-N-((5-phenylisoxazol-3-yl)methyl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling 2-fluorobenzoic acid derivatives with a (5-phenylisoxazol-3-yl)methanamine intermediate. Key steps include:

- Amide bond formation : Use coupling reagents like HATU or EDCI/HOBt in anhydrous DMF under nitrogen .

- Microwave-assisted Fries rearrangement : Reduces reaction time (e.g., 30 minutes at 150°C) and improves yield compared to conventional heating .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

- Optimization : Adjust solvent polarity (e.g., THF vs. DMF), stoichiometry (1.2:1 amine:acid chloride ratio), and temperature to minimize side products like unreacted intermediates or hydrolyzed byproducts .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

- Methodological Answer :

- NMR spectroscopy : H and C NMR confirm the benzamide backbone (e.g., aromatic protons at δ 7.2–8.1 ppm, amide NH at δ 9.5–10.2 ppm) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 337.12) .

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns in the solid state .

- HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .

Q. What solubility and stability profiles are critical for in vitro assays?

- Methodological Answer :

- Solubility : Test in DMSO (stock solutions) and aqueous buffers (e.g., PBS at pH 7.4). Limited aqueous solubility (<50 µM) may require cyclodextrin-based formulations .

- Stability : Monitor degradation via LC-MS under physiological conditions (37°C, pH 7.4). Hydrolysis of the isoxazole ring or benzamide bond may occur over 24–48 hours .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Molecular docking : Screen against target proteins (e.g., kinases or GPCRs) using AutoDock Vina to prioritize substituents on the benzamide or isoxazole moieties .

- QSAR modeling : Correlate electronic parameters (Hammett σ) of the 2-fluoro group with IC values in enzymatic assays .

- Reaction path prediction : Quantum mechanical calculations (DFT) identify energetically favorable intermediates for synthetic route optimization .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Assay standardization : Control variables like cell passage number, serum concentration, and compound pre-incubation time .

- Off-target profiling : Use kinome-wide screens (e.g., KINOMEscan) to identify non-specific binding .

- Metabolite analysis : LC-MS/MS detects active metabolites that may explain discrepancies between in vitro and in vivo efficacy .

Q. How can structure-activity relationship (SAR) studies be structured to optimize target selectivity?

- Methodological Answer :

- Core modifications :

| Modification | Impact | Reference |

|---|---|---|

| Isoxazole → thiazole | Alters π-π stacking with hydrophobic binding pockets | |

| 2-Fluoro → 2-chloro | Increases electronegativity, enhancing H-bonding |

- Substituent screening : Parallel synthesis of 20+ analogs with varied substituents on the phenyl ring (e.g., -OCH, -CF) .

- Pharmacophore mapping : Overlay active conformations using Schrödinger Phase to identify critical hydrogen bond acceptors .

Q. What experimental designs are recommended for elucidating the mechanism of action?

- Methodological Answer :

- Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein thermal stability shifts .

- CRISPR-Cas9 knockouts : Validate target dependency in isogenic cell lines .

- Kinetic studies : Surface plasmon resonance (SPR) quantifies binding kinetics (k, k) to assess residence time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.